molecular formula C19H27N3O3S2 B3600044 N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA

N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA

Cat. No.: B3600044
M. Wt: 409.6 g/mol
InChI Key: SOSHJIMVVVPKDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA typically involves the reaction of 2-(1-cyclohexenyl)ethylamine with 4-(morpholinosulfonyl)phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as chloroform or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Mechanism of Action

The mechanism of action of N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA involves its ability to form hydrogen bonds with substrates, thereby stabilizing transition states and facilitating chemical reactions. The compound’s molecular targets and pathways include interactions with enzymes and other biomolecules, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA stands out due to its unique combination of a cyclohexenyl group and a morpholinosulfonylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-(4-morpholin-4-ylsulfonylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S2/c23-27(24,22-12-14-25-15-13-22)18-8-6-17(7-9-18)21-19(26)20-11-10-16-4-2-1-3-5-16/h4,6-9H,1-3,5,10-15H2,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSHJIMVVVPKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA
Reactant of Route 2
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N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA
Reactant of Route 3
N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA
Reactant of Route 4
Reactant of Route 4
N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA
Reactant of Route 5
N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA
Reactant of Route 6
N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-[4-(MORPHOLINOSULFONYL)PHENYL]THIOUREA

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